![molecular formula C15H9ClO3 B2810734 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 328020-06-0](/img/structure/B2810734.png)
3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chlorophenyl)-7-hydroxy-4H-chromen-4-one, commonly known as 3C7HC, is a synthetic flavonoid compound that has been extensively studied for its potential medicinal properties. It has a wide range of applications, from its use in laboratory experiments to its potential therapeutic effects.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Hydroxy-3-pyrazolyl-4H-chromen-4-ones and Their O-Glucosides : This study describes the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, and examines their antimicrobial and antioxidant activity (Hatzade et al., 2008).
Catalytic Properties in Synthesis of Warfarin and its Analogues : Another research explored the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, which are related to 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Alonzi et al., 2014).
Synthesis and Structure Study : A study focused on the synthesis and crystal structure of a chromen-4-one derivative, providing insights into its molecular arrangement and properties (Manolov et al., 2012).
Antimicrobial and Antioxidant Potential
Antibacterial and Antioxidant Derivatives : Research involving the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives has shown significant antibacterial and antioxidant activities, highlighting their potential in these fields (Al-ayed, 2011).
Synthesis and Evaluation of Ruthenium Flavanol Complexes Against Breast Cancer : This study synthesized Ru(II) DMSO complexes with substituted flavones, which includes a derivative similar to the subject compound, to assess their anticancer activities against breast cancer cell lines (Singh et al., 2017).
Photochemical Applications
- Photo-reorganization of Chromen-4-ones : A study demonstrated the photo-reorganization of certain chromen-4-one derivatives to form angular pentacyclic compounds, indicating their utility in synthetic photochemistry (Dalal et al., 2017).
Other Applications
Catalyst-Free Synthesis in Multicomponent Reactions : Research on the catalyst-free synthesis of diverse chromen derivatives in multicomponent reactions highlights their potential in creating pharmaceutically-interesting compounds (Brahmachari & Nurjamal, 2017).
Microwave-Assisted Synthesis and Antimicrobial Activity : Another study focused on the microwave-assisted synthesis of chromen-4-ones and their subsequent antimicrobial activity, demonstrating their potential in medical chemistry (Ashok et al., 2016).
properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-13-4-2-1-3-10(13)12-8-19-14-7-9(17)5-6-11(14)15(12)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAYLQBCODNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.